Piperaquine

描述

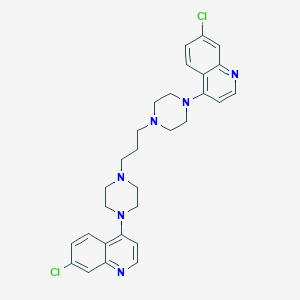

Structure

3D Structure

属性

IUPAC Name |

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRHFBCYFMIWHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193825 | |

| Record name | Piperaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4085-31-8 | |

| Record name | Quinoline, 4,4′-(1,3-propanediyldi-4,1-piperazinediyl)bis[7-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4085-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperaquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004085318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperaquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piperaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0HV2Q956Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Piperaquine Against Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the antimalarial activity of piperaquine against Plasmodium falciparum. It details the drug's primary mode of action, the development of resistance, and the experimental methodologies used to elucidate these processes.

Executive Summary

This compound, a bisquinoline antimalarial agent, is a critical component of artemisinin-based combination therapies (ACTs) for the treatment of uncomplicated P. falciparum malaria.[1][2] Its primary mechanism of action is analogous to that of chloroquine (B1663885), involving the disruption of heme detoxification within the parasite's digestive vacuole.[3][4] As a lipophilic weak base, this compound accumulates to high concentrations in this acidic organelle, where it inhibits the biocrystallization of toxic heme into inert hemozoin.[2][5] The resulting buildup of free heme is cytotoxic to the parasite, leading to its death.[6] Resistance to this compound is an emerging threat, primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) and amplification of the plasmepsin II and III genes.[7][8]

Core Mechanism of Action

The intraerythrocytic stages of P. falciparum digest large amounts of host cell hemoglobin within a specialized acidic organelle known as the digestive vacuole (DV).[9][10] This process releases amino acids for parasite growth and produces a toxic byproduct, ferriprotoporphyrin IX (heme).[6] To protect itself, the parasite detoxifies heme by converting it into a crystalline, insoluble polymer called hemozoin.[4][6]

This compound's antimalarial activity is centered on the disruption of this vital detoxification pathway.[1][3] The drug, being a weak base, readily traverses the parasite and red blood cell membranes and becomes protonated and trapped within the acidic environment of the DV, a phenomenon known as "weak-base trapping".[5][11]

Once concentrated in the DV, this compound is thought to bind to heme, preventing its incorporation into the growing hemozoin crystal.[6][7] This inhibition leads to the accumulation of soluble, toxic heme, which can damage parasite membranes through oxidative stress and inhibit the activity of various enzymes, ultimately leading to parasite death.[11][12]

Figure 1: Proposed Mechanism of this compound Action

Mechanisms of Resistance

The clinical efficacy of this compound is threatened by the emergence and spread of resistant P. falciparum strains, particularly in Southeast Asia.[7][13] The primary mechanisms of resistance involve alterations that reduce the intracellular concentration of the drug at its site of action.

Role of PfCRT Mutations

Mutations in the P. falciparum chloroquine resistance transporter (PfCRT), a protein located on the DV membrane, are the main drivers of high-level this compound resistance.[3][7] While different mutations are associated with chloroquine and this compound resistance, they both function by enhancing the efflux of the drug from the DV, thereby reducing its concentration and allowing hemozoin formation to proceed.[5][13]

Figure 2: PfCRT-Mediated this compound Resistance

Plasmepsin II and III Amplification

Increased copy numbers of the plasmepsin II and III genes, which encode aspartic proteases involved in hemoglobin digestion in the DV, have also been associated with this compound resistance.[2][8] The precise mechanism by which this amplification confers resistance is still under investigation, but it is hypothesized to be related to alterations in hemoglobin catabolism or DV homeostasis.[7][11][14]

Quantitative Data Summary

The in vitro susceptibility of P. falciparum to this compound is typically quantified by the 50% inhibitory concentration (IC50). These values can vary significantly depending on the parasite strain and the assay methodology used.

| Parameter | This compound-Sensitive Strains | This compound-Resistant Strains | Reference |

| IC50 (nM) | 35.4 - 76.7 | 103.5 - 175.0 | [15] |

| Parasite Survival Assay (%) | <10% | >10% | [7][16] |

| Cellular Accumulation Ratio | Higher | Lower (modestly) | [7] |

Experimental Protocols

In Vitro Drug Susceptibility Assay ([3H]Hypoxanthine Incorporation Method)

This assay is a common method for determining the IC50 of antimalarial drugs.[17]

Principle: The assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA.

Methodology:

-

Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes at a specified parasitemia and hematocrit.

-

Drug Dilution: A serial dilution of this compound is prepared in culture medium.

-

Drug Exposure: Parasite cultures are exposed to the various drug concentrations in a 96-well plate and incubated under standard conditions (37°C, 5% CO2, 5% O2).

-

Radiolabeling: After 48 hours of incubation, [3H]hypoxanthine is added to each well.

-

Incubation: The plates are incubated for an additional 24 hours to allow for the incorporation of the radiolabel.

-

Harvesting and Scintillation Counting: The cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Figure 3: Workflow for In Vitro Drug Susceptibility Assay

Heme Fractionation Assay

This assay is used to quantify the different species of heme within the parasite, providing insight into the drug's effect on heme detoxification.[7][11]

Principle: The assay separates and quantifies free heme, hemozoin, and hemoglobin based on their differential solubility.

Methodology:

-

Drug Treatment: Synchronized trophozoite-stage parasites are treated with this compound for a defined period.

-

Cell Lysis: The infected red blood cells are lysed to release the parasites.

-

Fractionation: The parasite pellet is subjected to a series of extraction steps to separate the different heme species.

-

Quantification: The amount of heme in each fraction is determined spectrophotometrically.

Conclusion

This compound remains a vital antimalarial drug, but its effectiveness is challenged by the rise of resistance. A thorough understanding of its mechanism of action and the molecular basis of resistance is crucial for the development of strategies to prolong its therapeutic lifespan and to design novel antimalarials that can overcome existing resistance mechanisms. The continued surveillance of this compound resistance using the described molecular and in vitro methods is essential for effective malaria control and elimination efforts.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Dihydroartemisinin–this compound Combination in the Treatment of Uncomplicated Plasmodium falciparum Malaria: Update on Clinical Failures in Africa and Tools for Surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]

- 5. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. This compound-resistant PfCRT mutations differentially impact drug transport, hemoglobin catabolism and parasite physiology in Plasmodium falciparum asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dia.malariaworld.org [dia.malariaworld.org]

- 9. Frontiers | Methods Used to Investigate the Plasmodium falciparum Digestive Vacuole [frontiersin.org]

- 10. Methods Used to Investigate the Plasmodium falciparum Digestive Vacuole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The plasmepsin-piperaquine paradox persists in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Evidence for the early emergence of this compound-resistant Plasmodium falciparum malaria and modeling strategies to mitigate resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The plasmepsin-piperaquine paradox persists in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Multinormal in vitro distribution of Plasmodium falciparum susceptibility to this compound and pyronaridine | springermedizin.de [springermedizin.de]

- 16. Impact of this compound resistance in Plasmodium falciparum on malaria treatment effectiveness in The Guianas: a descriptive epidemiological study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Incomplete Plasmodium falciparum growth inhibition following this compound treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay - PMC [pmc.ncbi.nlm.nih.gov]

Piperaquine: A Technical Guide to its Chemical Structure, Synthesis, and Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperaquine is a bisquinoline antimalarial agent that has seen a resurgence in use as a partner drug in artemisinin-based combination therapies (ACTs), particularly in combination with dihydroartemisinin.[1][2] First synthesized in the 1960s, it was widely used in China for malaria prophylaxis and treatment.[3] This technical guide provides an in-depth overview of this compound's chemical structure, detailed synthesis pathways with experimental protocols, and a review of its mechanism of action and metabolic pathways.

Chemical Structure

This compound is chemically known as 1,3-bis[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propane.[1][4] It is a symmetric molecule consisting of two 7-chloroquinoline (B30040) rings linked through a piperazine (B1678402) and a propane (B168953) bridge.

Chemical Formula: C₂₉H₃₂Cl₂N₆[4]

Molecular Weight: 535.52 g/mol [4]

IUPAC Name: 7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline

Synthesis Pathways

The synthesis of this compound is typically achieved through a convergent synthesis approach. The key intermediate, 7-chloro-4-(piperazin-1-yl)quinoline, is first synthesized and then coupled with a propane linker. Several methods have been reported, with variations in solvents, catalysts, and reaction conditions affecting the overall yield and purity.

Synthesis of the Key Intermediate: 7-chloro-4-(piperazin-1-yl)quinoline

The primary method for synthesizing this intermediate involves the nucleophilic aromatic substitution of 4,7-dichloroquinoline (B193633) with piperazine.[4]

Reaction Scheme:

| Protocol | Starting Materials | Solvents/Reagents | Reaction Conditions | Time | Yield (%) | Reference |

| Method A | 4,7-dichloroquinoline, Piperazine (5 equiv.) | Methanol (B129727) | Reflux | 5 h | 80 | [4] |

| Method B | 4,7-dichloroquinoline, Piperazine (3 equiv.) | Isopropanol, Ethyl acetate (B1210297) | Gentle reflux, then room temperature stirring | 4 h reflux, 14 h stirring | Not Specified | [5] |

| Method C | 4,7-dichloroquinoline (50 kg), Piperazine (54 kg) | Methanol (150 L) | Reflux, then cooling to room temperature | 8 h | 86 (calculated on dry material) | [6][7] |

| Method D | 4,7-dichloroquinoline, Anhydrous piperazine | No solvent (neat) | 90-150 °C | 1-4 h | up to 98 | [8] |

Detailed Experimental Protocol (Method C): [6][7]

-

An anhydrous solution of piperazine (54 kg) in 150 L of methanol is stirred until a clear solution is obtained.

-

4,7-dichloroquinoline (50 kg) is then slowly added to the solution.

-

The mixture is heated to reflux for 8 hours.

-

After reflux, the reaction mixture is cooled to room temperature.

-

The resulting suspension is filtered, and the solvent is removed under reduced pressure.

-

The obtained oil is washed with water (150 L) until a solid precipitate forms.

-

The precipitate is filtered and washed with water to yield crystalline 7-chloro-4-(piperazin-1-yl)-quinoline.

Characterization Data for 7-chloro-4-(piperazin-1-yl)-quinoline:

-

¹H NMR (200 MHz, CDCl₃), δ: 1.92 (bs, 1H); 3.16 (s, 8H); 6.81 (d, J=5.1 Hz, 1H); 7.40 (dd, J=2.2 Hz, J=9.0 Hz, 1H); 7.94 (d, J=9.0 Hz, 1H); 8.02 (d, J=2.2 Hz, 1H); 8.58 (d, J=5.1 Hz, 1H).[7][9]

Final Synthesis of this compound

The final step in the synthesis of this compound involves the coupling of two molecules of the key intermediate, 7-chloro-4-(piperazin-1-yl)quinoline, with a three-carbon linker, typically 1,3-dibromopropane (B121459) or a similar reagent.

Reaction Scheme:

A notable advancement is the development of a "green" chemical synthesis of this compound that achieves a high overall yield of 92-93%.[10][11] This process is robust, provides a very pure this compound tetraphosphate (B8577671) salt (>99.5%), and utilizes modest amounts of 2-propanol and ethyl acetate as the only organic materials not incorporated into the final product.[10][11] A key advantage of this method is the avoidance of a toxic impurity, 1-[(5-chloroquinolin-4)-piperazinyl]-3-[(7-chloroquinolin-4)-piperazinyl]propane, which can form from contamination of 4,7-dichloroquinoline with 4,5-dichloroquinoline.[10]

Mechanism of Action: Inhibition of Heme Detoxification

The precise mechanism of action of this compound is not fully elucidated but is believed to be similar to that of chloroquine.[3][12][13] It is thought to interfere with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion in the parasite's food vacuole.[1][3] Normally, the parasite polymerizes toxic heme into an inert crystalline form called hemozoin.[3] this compound is proposed to inhibit this polymerization process, leading to an accumulation of toxic free heme, which ultimately results in the death of the parasite.[3]

Metabolic Pathways

This compound undergoes metabolism in the liver, primarily through the action of cytochrome P450 enzymes.[3] Several metabolites have been identified in human and rat samples. The main metabolic pathways are N-oxidation and N-dealkylation.[14] Six metabolites, designated M1 through M6, have been identified. M1 to M4 are major metabolites resulting from N-oxidation and/or carboxylation, while M5 and M6 are formed via N-dealkylation.

It is noteworthy that some of the metabolites of this compound, such as the N-oxide metabolites (M1 and M2), also exhibit antiplasmodial activity.[15]

Conclusion

This compound remains a critical component in the global fight against malaria. Understanding its chemical properties, efficient synthesis routes, and biological mechanisms is paramount for its continued effective use and for the development of future antimalarial therapies. The development of greener synthesis pathways represents a significant step forward in making this vital medication more accessible and environmentally sustainable. Further research into its precise molecular interactions within the parasite could unveil new targets for next-generation antimalarial drugs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CN109970639A - The method of this compound intermediate is synthesized in a kind of continuous current micro-reactor - Google Patents [patents.google.com]

- 3. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Novel Process for the Synthesis of 7-Chloro-4-(piperazin-1-yl)-quinoline - Eureka | Patsnap [eureka.patsnap.com]

- 7. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 8. CN103360309A - Synthetic method for this compound phosphate intermediate 7-chloro-4-(1-piperazino)quinoline - Google Patents [patents.google.com]

- 9. CN103596927A - Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] An Efficient, Green Chemical Synthesis of the Malaria Drug, this compound | Semantic Scholar [semanticscholar.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. This compound | C29H32Cl2N6 | CID 122262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolism of this compound to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

The Resurgence of a Bisquinoline: A Technical History of Piperaquine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperaquine, a bisquinoline antimalarial, has undergone a remarkable journey from its initial discovery and widespread use to near-obsolescence and its subsequent revival as a cornerstone of modern artemisinin-based combination therapies (ACTs). This technical guide provides a comprehensive overview of the discovery and historical development of this compound, its mechanism of action, the evolution of parasitic resistance, and key experimental methodologies that have been pivotal in its characterization. Quantitative data are presented in structured tables for comparative analysis, and critical pathways and workflows are visualized to facilitate a deeper understanding of this crucial antimalarial agent.

Discovery and Historical Development

The history of this compound can be divided into three distinct phases: its initial development and use as a monotherapy, its decline due to the emergence of resistance, and its successful re-introduction as a partner drug in ACTs.

1.1. Initial Synthesis and Early Use (1960s-1980s)

This compound was first synthesized in the 1960s independently by the Shanghai Pharmaceutical Industry Research Institute in China and Rhône-Poulenc in France.[1] Developed as an alternative to chloroquine, which was facing growing resistance from Plasmodium falciparum, this compound became a primary antimalarial in China's National Malaria Control Programme in the 1970s and 1980s.[1][2] It was used extensively for both prophylaxis and treatment, demonstrating high efficacy against both P. falciparum and P. vivax malaria.[3]

1.2. Decline in Use and Emergence of Resistance (1980s-1990s)

The widespread use of this compound as a monotherapy inevitably led to the selection of resistant P. falciparum strains, and by the late 1980s, its efficacy had significantly diminished.[1][4] This, coupled with the advent of the highly potent artemisinin (B1665778) derivatives, led to a sharp decline in the use of this compound.[4]

1.3. Re-emergence as a Partner Drug in ACTs (1990s-Present)

The 1990s saw a paradigm shift in malaria treatment with the World Health Organization (WHO) endorsing the use of ACTs to combat widespread drug resistance. Chinese scientists "rediscovered" this compound as an ideal partner for the short-acting artemisinins.[3][5] Its slow absorption and exceptionally long elimination half-life provided a long period of post-treatment prophylaxis, effectively clearing residual parasites and preventing recrudescence.[2][6] The fixed-dose combination of dihydroartemisinin-piperaquine (DHA-PQP) has since become one of the most widely used and effective ACTs globally, recommended by the WHO for the treatment of uncomplicated malaria.[2][6]

Mechanism of Action

This compound is a bisquinoline, structurally similar to chloroquine, and its primary mechanism of action is believed to be the inhibition of hemozoin formation in the parasite's digestive vacuole.[7][8]

-

Heme Detoxification: As the malaria parasite digests hemoglobin in the host's red blood cells, it releases large quantities of toxic free heme.

-

Inhibition of Hemozoin Formation: To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin. This compound is thought to accumulate in the acidic digestive vacuole and interfere with this polymerization process.

-

Parasite Death: The accumulation of toxic free heme leads to oxidative stress and damage to parasitic membranes and proteins, ultimately resulting in parasite death.[8][9]

References

- 1. This compound Survival Assays (PSA) to evaluate the in-vitro and ex-vivo susceptibility of Plasmodium falciparum to this compound | Infectious Diseases Data Observatory [iddo.org]

- 2. Plasmodium falciparum dihydroartemisinin-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel this compound in vitro assays: retrospective and prospective investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. CN101440063A - Preparation of piperaquini phosphatis - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. A Randomised Controlled Trial to Assess the Efficacy of Dihydroartemisinin-Piperaquine for the Treatment of Uncomplicated Falciparum Malaria in Peru | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Incomplete Plasmodium falciparum growth inhibition following this compound treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay [frontiersin.org]

In Vitro Efficacy of Piperaquine Against Chloroquine-Resistant Malaria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of piperaquine, a bisquinoline antimalarial, against chloroquine-resistant Plasmodium falciparum. The emergence and spread of chloroquine (B1663885) resistance have necessitated the development and evaluation of alternative therapies. This compound, often used in combination with dihydroartemisinin, has demonstrated significant efficacy in regions with high levels of chloroquine resistance. This document synthesizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to serve as a critical resource for the scientific community.

Quantitative Data Summary

The in vitro susceptibility of P. falciparum to this compound and chloroquine is typically determined by measuring the 50% inhibitory concentration (IC50), the drug concentration at which parasite growth is inhibited by 50%. The following tables summarize IC50 data from various studies, highlighting the potent activity of this compound against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) parasite strains.

Table 1: In Vitro Activity of this compound and Chloroquine against P. falciparum Field Isolates

| Region | Parasite Type | No. of Isolates | This compound Geometric Mean IC50 (nM) (Range) | Chloroquine Geometric Mean IC50 (nM) (Range) | Reference |

| Cameroon | CQS | 34 | 35.5 | 41.6 (14.0 - 98.8) | [1] |

| Cameroon | CQR | 69 | 40.7 | 201 (101 - 466) | [1] |

| Cameroon | All | 103 | 38.9 (7.76 - 78.3) | - | [2][3] |

| Imported Malaria (France) | CQS (pfcrt K76) | 125 | 74.0 | 31.3 | [4][5] |

| Imported Malaria (France) | CQR (pfcrt 76T) | 155 | 87.7 | 184.5 | [4][5] |

| Imported Malaria (France) | All | 280 | 81.3 (9.8 - 217.3) | 83.6 (5.0 - 1918) | [4][5] |

| Kenya | CQR (pfcrt-76 mutant) | 39 | 38 | - | [6] |

| Kenya | CQS (pfcrt-76 wild-type) | 23 | 35 | - | [6] |

| China-Myanmar Border | All | 120 | 5.6 (4.1 - 7.1) | - | [7] |

Table 2: In Vitro Activity of this compound against Laboratory Strains of P. falciparum

| Strain | Chloroquine Susceptibility | This compound IC50 (nM) | Chloroquine IC50 (nM) | Reference |

| D-6/Sierra Leone | Sensitive | 8.3 | - | [2] |

| W-2/Indochina | Resistant | 16 | - | [2] |

| V1S | Multidrug-resistant | 42 ± 10 | 158 ± 75 | [6] |

| 3D7 | Sensitive | 27 ± 17 | 6.5 ± 2.3 | [6] |

Experimental Protocols

The determination of in vitro antimalarial drug susceptibility is crucial for monitoring drug resistance and for the discovery of new therapeutic agents. The most common method cited in the literature is the isotopic microtest, which measures the inhibition of [3H]-hypoxanthine incorporation by the parasite.

Protocol: In Vitro Antimalarial Drug Susceptibility Testing using the [3H]-Hypoxanthine Uptake Inhibition Assay

This protocol is a standard method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.

1. Parasite Culture and Synchronization:

-

P. falciparum parasites are cultured in vitro in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum or Albumax, and maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Parasite cultures are synchronized to the ring stage, the earliest stage of the intraerythrocytic cycle, to ensure a homogenous starting population for the assay. Synchronization can be achieved by methods such as sorbitol treatment, which selectively lyses mature parasite stages, or Percoll density gradient centrifugation.

2. Preparation of Drug-Coated Plates:

-

A 96-well microtiter plate is pre-dosed with serial dilutions of the antimalarial drugs to be tested. A drug-free well serves as a control for normal parasite growth.

3. Drug Susceptibility Assay:

-

Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% and a hematocrit of 1.5-2.5%.

-

200 µL of the parasite suspension is added to each well of the drug-coated plate.

-

The plate is incubated for 24-42 hours under the same conditions as the parasite culture.

-

Following the initial incubation, 0.5 µCi of [3H]-hypoxanthine is added to each well. Hypoxanthine is a purine (B94841) precursor that is actively incorporated by the parasites for nucleic acid synthesis.

-

The plate is incubated for an additional 18-24 hours.

4. Harvesting and Measurement:

-

The assay is terminated by freezing the plate at -20°C to lyse the cells.

-

The contents of each well are harvested onto a glass-fiber filter mat using a cell harvester.

-

The filter mat is dried, and the incorporated radioactivity is measured using a liquid scintillation counter.

5. Data Analysis:

-

The counts per minute (CPM) are plotted against the drug concentration.

-

The IC50 value is determined by a nonlinear regression analysis of the dose-response curve.

Visualizations

Signaling Pathways and Mechanisms of Action

The mechanism of action of this compound is believed to be similar to that of chloroquine, involving the inhibition of hemozoin formation in the parasite's digestive vacuole. Chloroquine resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which expels the drug from the digestive vacuole. While some cross-resistance has been suggested, this compound generally retains its activity against chloroquine-resistant strains, potentially due to its larger molecular size, which may hinder its transport by the mutated PfCRT.[8]

Caption: Mechanism of 4-aminoquinoline (B48711) action and resistance.

Experimental Workflow

The following diagram illustrates the key steps involved in the in vitro drug sensitivity assay described in the protocol section.

Caption: Workflow of the [3H]-hypoxanthine uptake inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]

- 3. iddo.org [iddo.org]

- 4. iddo.org [iddo.org]

- 5. Estimation of Plasmodium falciparum drug susceptibility by the 3H-hypoxanthine uptake inhibition assay | Infectious Diseases Data Observatory [iddo.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

Piperaquine's Dance with Other Antimalarials: An In-depth Technical Guide to Drug-Drug Interactions

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a deep dive into the complex drug-drug interaction profile of the antimalarial agent piperaquine when co-administered with other malaria treatments. The guide provides a critical resource for optimizing combination therapies and ensuring patient safety, particularly in the context of emerging drug resistance.

This compound, a bisquinoline antimalarial, is a vital component of artemisinin-based combination therapies (ACTs), the cornerstone of modern malaria treatment.[1] However, its long half-life and metabolic pathway through the cytochrome P450 system create a potential for significant interactions with other drugs, including fellow antimalarials. This guide synthesizes current in vitro, in vivo, and clinical data to present a clear picture of these interactions.

Key Interactions and Mechanisms

The guide meticulously details this compound's interactions with a range of other antimalarial drugs, highlighting both pharmacokinetic and pharmacodynamic effects.

Dihydroartemisinin (B1670584) (DHA): As the most common partner drug for this compound, the interaction between the two is of paramount importance. In vitro studies have generally shown either no significant interaction or a mildly antagonistic effect when combined.[2][3][4] One study observed a modest increase in the area under the curve (AUC) and maximum concentration (Cmax) of a novel trioxolane, OZ439, when co-administered with this compound, suggesting a potential for this compound to influence the pharmacokinetics of its partner drugs.[5]

Mefloquine (B1676156): The combination of this compound and mefloquine has been explored as a potential triple ACT. In vitro studies have indicated an antagonistic interaction between the two compounds.[2][6] However, a clinical study in healthy adults found that the co-administration of mefloquine with dihydroartemisinin-piperaquine did not significantly alter the pharmacokinetic properties of this compound.[7][8] Interestingly, this study did observe a significant reduction in the exposure to dihydroartemisinin.[7][8]

Primaquine (B1584692): Essential for the radical cure of Plasmodium vivax and P. ovale malaria, primaquine's interaction with this compound is clinically significant.[9] Studies have shown that co-administration of dihydroartemisinin-piperaquine significantly increases plasma primaquine levels.[9][10] This interaction is thought to be beneficial, potentially enhancing the radical curative effect.[10] Importantly, the pharmacokinetics of dihydroartemisinin and this compound were not significantly affected by primaquine co-administration.[9][10]

Chloroquine and Amodiaquine (B18356): In vitro investigations of combinations of dihydroartemisinin with this compound, chloroquine, and amodiaquine have demonstrated interactions that are generally indifferent, with a tendency towards antagonism.[3][11]

Pyronaridine (B1678541): A phase I trial co-administering pyronaridine and this compound observed an increase in the exposure of both drugs, though with considerable variability among individuals.[12][13]

Sulfadoxine-Pyrimethamine (B1208122): A study in pregnant women receiving intermittent preventive treatment showed that co-administration of dihydroartemisinin-piperaquine with sulfadoxine-pyrimethamine was associated with lower concentrations of both sulfadoxine (B1681781) and pyrimethamine.[14] A 19% reduction in the AUC of this compound was also noted.[14]

Pharmacokinetic Profile and Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[15][16][17] This is a critical consideration for potential drug-drug interactions, as many other drugs are also substrates, inhibitors, or inducers of this enzyme. This compound itself has been shown to be a reversible and time-dependent inhibitor of CYP3A4.[18] One of its metabolites, M2, is a highly potent reversible inhibitor of CYP3A4.[18]

The drug is slowly absorbed, with food, particularly high-fat meals, significantly increasing its bioavailability.[19][20] It has a very large apparent volume of distribution and a long terminal elimination half-life, ranging from approximately 20 to 30 days in adults.[21]

Quantitative Data Summary

The following tables summarize the key quantitative data on the pharmacokinetic interactions between this compound and other antimalarials.

Table 1: Effect of Co-administered Antimalarials on this compound Pharmacokinetics

| Co-administered Drug | Study Population | Key Findings on this compound PK | Reference |

| Mefloquine | Healthy Thai Adults | No significant effect on Cmax, AUC, or Tmax. | [7] |

| Primaquine | Healthy Thai Adults | No statistically significant differences in pharmacokinetics. | [9][10] |

| Pyronaridine | Healthy Adults of Sub-Saharan Origin | Increased exposure observed. | [12][13] |

| Sulfadoxine-Pyrimethamine | Pregnant Ugandan Women | 19% reduction in AUC. | [14] |

Table 2: Effect of this compound on Co-administered Antimalarials' Pharmacokinetics

| Co-administered Drug | Study Population | Key Findings on Co-administered Drug PK | Reference |

| Dihydroartemisinin | Healthy Thai Adults (with Mefloquine) | Significant reduction in AUC (-22.6%) and Cmax (-29.0%). | [7] |

| Primaquine | Healthy Thai Adults | Significant increase in Cmax (148%), AUC0–last (129%), and AUC0–∞ (128%). | [9] |

| Sulfadoxine | Pregnant Ugandan Women | Lower maximal concentrations (25%), AUC (25%), and day 23 concentrations (27%). | [14] |

| Pyrimethamine | Pregnant Ugandan Women | Lower maximal concentrations (26%), AUC (34%), and day 23 concentrations (32%). | [14] |

| Pyronaridine | Healthy Adults of Sub-Saharan Origin | Increased exposure observed. | [12][13] |

Cardiovascular Safety Profile: QT Prolongation

A significant safety consideration with this compound is its potential to prolong the QTc interval in a concentration-dependent manner.[5][22][23] This effect has been well-documented and necessitates caution when co-administering this compound with other drugs known to affect the QT interval.[24] Despite this, large clinical trials have not reported an increased risk of sudden unexplained death associated with dihydroartemisinin-piperaquine use.[7]

Experimental Protocols

This guide provides detailed methodologies for key experiments cited, enabling researchers to replicate and build upon existing findings.

In Vitro Interaction Studies

-

Parasite Strains: Studies typically utilize both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of Plasmodium falciparum.[2]

-

Drug Interaction Assessment: Isobolographic analysis is a common method to assess drug interactions.[2] The fractional inhibitory concentration (FIC) is calculated for each drug alone and in combination to determine if the interaction is synergistic, additive, indifferent, or antagonistic.[3]

-

Culture Conditions: Parasites are cultured in RPMI 1640 medium supplemented with human serum and red blood cells under a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Data Analysis: The sum of the FICs (ΣFIC) is used to classify the interaction. A ΣFIC of <1 indicates synergy, ΣFIC = 1 indicates an additive effect, and ΣFIC > 1 indicates antagonism.

Clinical Pharmacokinetic Studies

-

Study Design: Randomized, open-label, sequential, or crossover study designs are frequently employed.[7][10]

-

Subjects: Studies are often conducted in healthy adult volunteers to minimize confounding factors.[7][10]

-

Drug Administration and Sampling: Following drug administration, serial blood samples are collected over a predefined period. Plasma concentrations of the parent drugs and their metabolites are then measured using validated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[7][10]

Visualizing the Interactions

To further elucidate the complex relationships, the following diagrams illustrate key pathways and experimental workflows.

This in-depth guide serves as an essential reference for the scientific community, providing the necessary data and methodological insights to navigate the complexities of this compound's drug-drug interactions and advance the development of more effective and safer antimalarial combination therapies.

References

- 1. malariaworld.org [malariaworld.org]

- 2. In Vitro Interactions between this compound, Dihydroartemisinin, and Other Conventional and Novel Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound, Chloroquine, and Amodiaquine on Drug Uptake and of These in Combination with Dihydroartemisinin against Drug-Sensitive and -Resistant Plasmodium falciparum Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro interactions between this compound, dihydroartemisinin, and other conventional and novel antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the QT effect of a combination of this compound and a novel anti-malarial drug candidate OZ439, for the treatment of uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Sequential Open-Label Study of the Safety, Tolerability, and Pharmacokinetic Interactions between Dihydroartemisinin-Piperaquine and Mefloquine in Healthy Thai Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Open-Label Crossover Study of Primaquine and Dihydroartemisinin-Piperaquine Pharmacokinetics in Healthy Adult Thai Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Effects of this compound, chloroquine, and amodiaquine on drug uptake and of these in combination with dihydroartemisinin against drug-sensitive and -resistant Plasmodium falciparum strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Randomized, placebo-controlled, double-blind phase I trial of co-administered pyronaridine and this compound in healthy adults of sub-Saharan origin | Medicines for Malaria Venture [mmv.org]

- 13. Randomized, placebo‐controlled, double‐blind phase I trial of co‐administered pyronaridine and this compound in healthy adults of sub‐Saharan origin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug-Drug Interaction Between Dihydroartemisinin-Piperaquine and Sulfadoxine-Pyrimethamine During Malaria Chemoprevention in Pregnant Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. In vitro metabolism of this compound is primarily mediated by CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Inhibition of CYP3A by Antimalarial this compound and Its Metabolites in Human Liver Microsomes With IVIV Extrapolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. go.drugbank.com [go.drugbank.com]

- 20. researchgate.net [researchgate.net]

- 21. Population Pharmacokinetics of Dihydroartemisinin and this compound in Pregnant and Nonpregnant Women with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of the QT effect of a combination of this compound and a novel anti-malarial drug candidate OZ439, for the treatment of uncomplicated malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pooled Multicenter Analysis of Cardiovascular Safety and Population Pharmacokinetic Properties of this compound in African Patients with Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound - Wikipedia [en.wikipedia.org]

Molecular Targets of Piperaquine in Malaria Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular targets of the antimalarial drug piperaquine (PPQ) in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The document details the primary mechanism of action, established mechanisms of resistance, quantitative data on drug susceptibility, and comprehensive experimental protocols for target identification and validation.

Executive Summary

This compound, a bisquinoline compound, is a critical partner drug in artemisinin-based combination therapies (ACTs). Its principal mechanism of action is the inhibition of the parasite's heme detoxification pathway within the acidic digestive vacuole (DV). By preventing the crystallization of toxic heme into inert hemozoin, this compound leads to an accumulation of free heme, which induces oxidative stress and parasite death.[1][2][3] Resistance to this compound is a growing concern, primarily linked to mutations in the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) and amplification of the plasmepsin II and III genes, which are involved in hemoglobin degradation.[4][5] This guide synthesizes current knowledge to provide a comprehensive resource for researchers working to understand and overcome this compound resistance.

Primary Molecular Target and Mechanism of Action

The intraerythrocytic malaria parasite digests vast amounts of host hemoglobin in its digestive vacuole to obtain amino acids for growth. This process releases large quantities of toxic free heme. The parasite detoxifies this heme by biocrystallizing it into an insoluble polymer called hemozoin.[6]

This compound, like the related 4-aminoquinoline (B48711) drug chloroquine, is a weak base that accumulates to high concentrations in the acidic DV. It is widely accepted that this compound's primary antimalarial activity stems from its ability to interfere with this heme detoxification process.[1][3][6] The drug is thought to bind to heme, forming a complex that prevents the heme molecules from being incorporated into the growing hemozoin crystal.[6] This leads to:

-

Accumulation of Toxic Free Heme : The buildup of soluble heme within the DV is highly toxic to the parasite.[7]

-

Oxidative Stress : Free heme can catalyze the production of reactive oxygen species (ROS), leading to lipid peroxidation and damage to parasite membranes and proteins.

-

Membrane Lysis and Parasite Death : The combined effects of heme toxicity and oxidative stress ultimately lead to the disruption of parasite cellular functions and death.

Studies using cellular heme fractionation assays have directly demonstrated that this compound treatment causes a dose-dependent increase in exchangeable, toxic heme and a corresponding decrease in hemozoin content in the parasite.[6][8]

Signaling and Action Pathway Diagram

Caption: Mechanism of this compound action in the parasite's digestive vacuole.

Molecular Basis of this compound Resistance

The emergence of this compound resistance, particularly in Southeast Asia, threatens the efficacy of DHA-PPQ, a key frontline ACT. Resistance is multifactorial and primarily associated with genetic polymorphisms in two key parasite genes: pfcrt and plasmepsin 2/3.

The Role of P. falciparum Chloroquine Resistance Transporter (PfCRT)

Mutations in the PfCRT protein are the primary drivers of high-level this compound resistance.[9] PfCRT is a transporter located on the membrane of the digestive vacuole. While wild-type PfCRT does not transport chloroquine, specific mutations enable the efflux of the drug from the DV, reducing its concentration at the site of action and conferring resistance.

Novel mutations in PfCRT, distinct from those that cause chloroquine resistance, have been shown to mediate this compound resistance.[5][9] Interestingly, some of these this compound resistance-conferring mutations can restore parasite sensitivity to chloroquine.[9] Gene editing studies have confirmed that introducing these specific mutations into sensitive parasite lines is sufficient to confer this compound resistance.[10] The precise mechanism by which mutant PfCRT confers this compound resistance is still under investigation but is thought to involve the transport of the drug or related physiological changes that mitigate its toxic effects.[9]

The Role of Plasmepsin 2 and 3 (PfPM2/3)

An increased copy number of the genes encoding the hemoglobin-degrading aspartic proteases, plasmepsin 2 and 3, is strongly associated with this compound treatment failure.[4][5] These genes are located adjacent to each other on chromosome 14. While the exact mechanism is not fully elucidated, it is hypothesized that increased expression of these proteases may alter the kinetics of hemoglobin digestion or the environment of the digestive vacuole in a way that counteracts the action of this compound.[4] However, studies have shown that overexpression of PfPM2/3 alone in a sensitive parasite background is not sufficient to cause resistance, indicating that it likely acts in concert with other genetic factors, such as PfCRT mutations.[11] Conversely, knocking out these genes in resistant parasites can increase their sensitivity to this compound.

Logical Relationship of Resistance Markers

Caption: Key molecular determinants leading to this compound resistance.

Quantitative Data on this compound Susceptibility

This compound resistance is often characterized by the ability of parasites to survive exposure to high, pharmacologically relevant concentrations of the drug, a phenotype that is not always reflected by a significant shift in the 50% inhibitory concentration (IC50).[12] Therefore, the this compound Survival Assay (PSA) is a key method for quantifying resistance.

Table 1: In Vitro this compound Susceptibility in P. falciparum Strains

| Parasite Strain / Isolate | Key Genotype | This compound IC50 (nM) | This compound Survival Rate (%) at 200 nM | Reference |

| 3D7 (Sensitive) | pfcrt wild-type, pfpm2/3 single copy | 27 ± 17 | < 1% | [3] |

| NF54 (Sensitive) | pfcrt wild-type | ~7.7 | Not Reported | [13] |

| Kenyan Isolates (Wild-type pfcrt) | K76 (wild-type) | Median: 35 | Not Applicable | [3] |

| Kenyan Isolates (Mutant pfcrt) | K76T (mutant) | Median: 38 | Not Applicable | [3] |

| RF12 (Resistant, Cambodia) | pfcrt H97Y, kelch13 C580Y | ~19.3 | > 10% (Viability data) | [12][13] |

| French Guiana Isolates (Sensitive) | pfcrt C350 (wild-type) | Not Reported | Mean: 0.8% | [14] |

| French Guiana Isolates (Resistant) | pfcrt C350R (mutant) | Not Reported | Mean: 24% | [14] |

Note: IC50 values can vary between studies due to different assay methodologies. The this compound Survival Assay (PSA) is considered a more reliable indicator of clinical resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound's targets and resistance mechanisms.

This compound Survival Assay (PSA)

This assay is designed to measure the viability of parasites after exposure to a fixed, pharmacologically relevant concentration of this compound for an extended period.

Principle: Early ring-stage parasites (0-3 hours post-invasion) are exposed to 200 nM this compound for 48 hours. The drug is then washed out, and parasite growth is allowed to continue for another 24 hours. The number of viable parasites in the drug-exposed culture is compared to a parallel drug-free control culture. A survival rate of ≥10% is considered a marker of in vitro resistance.[15]

Methodology:

-

Parasite Synchronization: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol treatment.

-

Assay Setup: Adjust synchronized cultures (0-3 hour rings) to 0.5-1% parasitemia and 2% hematocrit in complete medium.

-

Drug Exposure: Aliquot the parasite culture into two sets of wells or flasks. To one set (test), add this compound to a final concentration of 200 nM. To the other set (control), add the equivalent volume of vehicle (e.g., 0.5% lactic acid).[15]

-

Incubation: Incubate the cultures for 48 hours under standard conditions (37°C, 5% CO₂, 5% O₂).

-

Drug Washout: After 48 hours, centrifuge the cultures, remove the supernatant, and wash the red blood cells twice with complete medium to remove the drug.

-

Recovery: Resuspend the washed cells in fresh complete medium and incubate for an additional 24 hours.

-

Readout: After the 24-hour recovery period (72 hours total), prepare thin blood smears from both control and treated cultures. Stain with Giemsa.

-

Quantification: Determine the parasitemia by microscopic counting of at least 20,000 red blood cells. The survival rate is calculated as: (Parasitemia of treated culture / Parasitemia of control culture) x 100.[15]

CRISPR-Cas9 Mediated Gene Editing of P. falciparum

This protocol outlines a general workflow for editing a target gene, such as pfcrt, to validate its role in this compound resistance.

Principle: The CRISPR-Cas9 system is used to create a targeted double-strand break in the parasite's genome. The break is repaired by the parasite's cellular machinery using a provided donor DNA template, which introduces the desired mutation(s).

Methodology:

-

Guide RNA (gRNA) Design: Design a gRNA specific to the genomic region of interest (e.g., within an exon of pfcrt) using a tool like CHOPCHOP, ensuring high on-target efficiency and minimal off-target sites.[16]

-

Vector Construction:

-

Cas9 Plasmid: Use a plasmid expressing Cas9 nuclease under a P. falciparum-specific promoter (e.g., pUF1-Cas9).[16]

-

gRNA Plasmid: Clone the designed gRNA sequence into a suitable expression plasmid (e.g., pMK-U6).[16]

-

Donor Template: Synthesize a donor DNA template. This template should contain the desired mutation(s) flanked by 400-600 bp homology arms corresponding to the sequences upstream and downstream of the Cas9 cut site. Introduce silent mutations in the protospacer adjacent motif (PAM) site within the donor to prevent re-cutting after successful editing.

-

-

Transfection:

-

Prepare highly synchronous ring-stage parasite cultures at high parasitemia (>5%).

-

Precipitate a mixture of the three plasmids (Cas9, gRNA, and donor template).[16][17]

-

Wash and resuspend packed infected red blood cells in cytomix.

-

Combine the precipitated DNA with the cells and electroporate using a Bio-Rad Gene Pulser or similar device.

-

Transfer the electroporated cells to a culture dish with fresh red blood cells and medium.

-

-

Selection and Cloning:

-

Apply drug selection (e.g., with WR99210 if the plasmid carries the hDHFR selection marker) 24 hours post-transfection.

-

Maintain drug pressure until viable parasites emerge (typically 3-4 weeks).

-

Clone the resistant parasite population by limiting dilution to obtain a pure, clonal line of edited parasites.

-

-

Validation:

-

Extract genomic DNA from the cloned parasite line.

-

Use PCR and Sanger sequencing to confirm the successful integration of the desired mutation in the target gene.

-

Perform a this compound survival assay (Protocol 5.1) on the edited and parental parasite lines to functionally validate the effect of the mutation on drug susceptibility.

-

Cellular Thermal Shift Assay (CETSA) for Target Identification

CETSA is a powerful biophysical method to assess direct drug-protein binding in a native cellular environment without modifying the drug.

Principle: Ligand binding typically stabilizes a protein, increasing its resistance to heat-induced denaturation. In CETSA coupled with mass spectrometry (MS-CETSA), cells or lysates are treated with a drug, heated across a temperature gradient, and the soluble (non-denatured) protein fraction is quantified by proteomics. A drug target will show increased thermal stability (i.e., remain soluble at higher temperatures) in the presence of its binding ligand.[2][18][19]

Methodology:

-

Sample Preparation: Isolate viable P. falciparum trophozoites from infected red blood cells using saponin (B1150181) lysis.

-

Drug Treatment: Resuspend the isolated parasites in a suitable buffer. Divide the sample into a control (vehicle only) and a test group (this compound-treated). Incubate for a defined period to allow drug-target engagement.

-

Thermal Challenge: Aliquot the control and test samples into separate PCR tubes for each temperature point in a planned gradient (e.g., 37°C to 67°C). Heat the samples at their respective temperatures for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[2]

-

Protein Extraction: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by ultracentrifugation.

-

Proteomics Analysis:

-

Collect the supernatants from all samples.

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

-

-

Data Analysis:

-

Identify and quantify proteins across all samples.

-

For each protein, plot the relative amount of soluble protein as a function of temperature for both the control and drug-treated groups to generate "melting curves."

-

A protein that shows a significant shift in its melting curve to higher temperatures in the presence of this compound is considered a direct binding target.[18]

-

Experimental Workflow for Target/Resistance Marker Identification

References

- 1. This compound Survival Assays (PSA) to evaluate the in-vitro and ex-vivo susceptibility of Plasmodium falciparum to this compound | Infectious Diseases Data Observatory [iddo.org]

- 2. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Activities of this compound, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of copy number assays for detection and surveillance of this compound resistance associated plasmepsin 2/3 copy number variation in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound-resistant PfCRT mutations differentially impact drug transport, hemoglobin catabolism and parasite physiology in Plasmodium falciparum asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PfCRT mutations conferring this compound resistance in falciparum malaria shape the kinetics of quinoline drug binding and transport - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Incomplete Plasmodium falciparum growth inhibition following this compound treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Incomplete Plasmodium falciparum growth inhibition following this compound treatment translates into increased parasite viability in the in vitro parasite reduction ratio assay [frontiersin.org]

- 14. Impact of this compound resistance in Plasmodium falciparum on malaria treatment effectiveness in The Guianas: a descriptive epidemiological study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plasmodium falciparum dihydroartemisinin-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel this compound in vitro assays: retrospective and prospective investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. CRISPR-Cas9 editing in Plasmodium falciparum - emchugh.io [emchugh.io]

- 18. researchgate.net [researchgate.net]

- 19. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

piperaquine absorption, distribution, metabolism, and excretion (ADME) studies

For researchers, scientists, and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) of an antimalarial agent is paramount to optimizing its efficacy and safety. This technical guide provides a comprehensive overview of the ADME properties of piperaquine, a critical partner drug in artemisinin-based combination therapies (ACTs).

This compound, a bisquinoline, is characterized by its slow absorption, extensive distribution throughout the body, and a remarkably long terminal elimination half-life.[1][2] These pharmacokinetic properties contribute to its sustained prophylactic effect following a treatment course.[3] This guide will delve into the quantitative aspects of this compound's ADME profile, detail the experimental methodologies used to derive these data, and visualize the key processes involved.

Absorption: A Slow and Variable Uptake

This compound is slowly absorbed after oral administration, with its plasma concentration-time curve often showing multiple peaks, which may suggest enterohepatic recycling.[4][5] The bioavailability of this compound is significantly influenced by food.

Key Quantitative Data on this compound Absorption:

| Parameter | Value | Population | Notes |

| Time to Peak Concentration (Tmax) | ~5 hours | Healthy Volunteers | Not significantly affected by food.[4] |

| Effect of High-Fat Meal on Cmax | 217% increase | Healthy Volunteers | [4][6] |

| Effect of High-Fat Meal on Mean Exposure (AUC) | 177% increase | Healthy Volunteers | [4][6] |

| Increase in Bioavailability with Subsequent Doses | ~24% with each dose | Malaria Patients | May be due to improved gastrointestinal function during recovery.[1] |

Experimental Protocols for Absorption Studies:

Human Pharmacokinetic Studies:

-

Study Design: Healthy volunteers or patients with uncomplicated malaria are administered a standard oral dose of this compound, often in combination with dihydroartemisinin.[7][8]

-

Dosing: Dosing is typically administered under fasted conditions or following a standardized high-fat meal to assess food effects.[6]

-

Blood Sampling: Serial blood samples are collected at predefined time points over an extended period (e.g., up to 63 days) to capture the long elimination phase.[8][9]

-

Bioanalysis: Plasma concentrations of this compound are quantified using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.[2][10]

-

Pharmacokinetic Modeling: The resulting concentration-time data are analyzed using non-linear mixed-effects modeling to determine key pharmacokinetic parameters.[1][9] A three-compartment disposition model with flexible absorption has been shown to describe this compound pharmacokinetics successfully.[11]

Distribution: Widespread and Extensive

This compound is a highly lipophilic drug, leading to extensive distribution into tissues and a very large apparent volume of distribution.[7][12] It is also highly bound to plasma proteins.

Key Quantitative Data on this compound Distribution:

| Parameter | Value | Population |

| Plasma Protein Binding | >99% | Humans, Rats, Dogs |

| Apparent Volume of Distribution (Vd/F) | >100 L/kg | General |

| Vd/F in Adults | 574 L/kg (median) | Cambodian Malaria Patients |

| Vd/F in Children | 614 L/kg (median) | Cambodian Malaria Patients |

| Total Volume of Distribution | 720.5 L/kg | General |

This extensive distribution contributes to its long half-life.[4] this compound is thought to distribute into a central compartment and two peripheral compartments.[5]

Experimental Protocols for Distribution Studies:

Population Pharmacokinetic Analysis:

-

Data Source: Plasma concentration-time data from clinical studies in diverse populations (e.g., adults, children, pregnant women).[1][7]

-

Modeling Approach: Compartmental pharmacokinetic models (e.g., two- or three-compartment models) are fitted to the data to estimate the volumes of the central and peripheral compartments.[1][9] Body weight is a significant covariate influencing volume parameters.[1][11]

Metabolism: A CYP3A4-Driven Process

The metabolism of this compound is primarily carried out in the liver by the cytochrome P450 (CYP) enzyme system. In vitro studies have identified CYP3A4 as the major enzyme responsible for its biotransformation.[10][13][14]

Key Metabolic Pathways and Metabolites:

Both M1 and M2 have been detected in urine and are considered the major metabolic products.[4][5] Notably, these metabolites also exhibit antiplasmodial activity.[15]

Experimental Protocols for Metabolism Studies:

In Vitro Metabolism Assays:

-

System: Human liver microsomes (HLMs) or recombinant human CYP enzymes are used.[10]

-

Incubation: this compound is incubated with the enzyme system in the presence of necessary cofactors (e.g., NADPH).[10]

-

Metabolite Identification: The formation of metabolites is monitored over time using LC-MS/MS.[10]

-

Reaction Phenotyping: To identify the specific CYP enzymes involved, selective chemical inhibitors for different CYP isoforms (e.g., ketoconazole (B1673606) for CYP3A4) are co-incubated with this compound, and the reduction in its metabolism is measured.[10][13][14] The greatest inhibition of this compound metabolism is observed with CYP3A4 inhibitors.[10][14]

Excretion: Primarily Through the Feces

This compound and its metabolites are eliminated from the body predominantly through the feces, with a negligible amount being excreted in the urine.[4][5] This suggests that biliary excretion is a major route of elimination.[3]

Key Quantitative Data on this compound Excretion:

| Parameter | Value | Population |

| Primary Route of Excretion | Feces | General |

| Urinary Excretion | Negligible | General |

| Apparent Total Clearance (CL/F) in Adults | 0.90 L/h/kg (median) | Cambodian Malaria Patients |

| Apparent Total Clearance (CL/F) in Children | 1.8 L/h/kg (median) | Cambodian Malaria Patients |

| Terminal Elimination Half-life (t1/2) | 14-28 days | General |

The long terminal elimination half-life is a consequence of its large volume of distribution and low clearance.[1][7]

Experimental Protocols for Excretion Studies:

Mass Balance Studies:

-

Methodology: While not explicitly detailed in the provided search results, a standard approach involves administering radiolabeled this compound to subjects (often preclinical animal models or a small cohort of human volunteers).

-

Sample Collection: Urine and feces are collected over a prolonged period until the radioactivity is fully recovered.

-

Analysis: The amount of radioactivity in each matrix is quantified to determine the proportion of the dose excreted by each route.

Conclusion

The ADME profile of this compound is complex, characterized by slow absorption influenced by food, extensive tissue distribution, primary metabolism by CYP3A4, and slow elimination mainly through the feces. A thorough understanding of these characteristics, supported by robust experimental data, is crucial for the rational use of this compound in combination therapies, particularly for dose optimization in special populations such as children and pregnant women, and for predicting and managing potential drug-drug interactions.

References

- 1. Population Pharmacokinetic Properties of this compound in Falciparum Malaria: An Individual Participant Data Meta-Analysis | PLOS Medicine [journals.plos.org]

- 2. A Comprehensive Review on the Pharmacokinetics and Bioanalysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | C29H32Cl2N6 | CID 122262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Population pharmacokinetics of this compound in adults and children with uncomplicated falciparum or vivax malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Population pharmacokinetics of this compound in adults and children with uncomplicated falciparum or vivax malaria | PVIVAX [vivaxmalaria.org]

- 9. Population Pharmacokinetics of this compound after Two Different Treatment Regimens with Dihydroartemisinin-Piperaquine in Patients with Plasmodium falciparum Malaria in Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro metabolism of this compound is primarily mediated by CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Population Pharmacokinetic Properties of this compound in Falciparum Malaria: An Individual Participant Data Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. In vitro metabolism of this compound is primarily mediated by CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Metabolism of this compound to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Piperaquine: A Technical Guide to Early-Stage Research in Non-Malarial Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperaquine, a bisquinoline compound, has long been a cornerstone in the treatment of malaria, typically in combination with an artemisinin (B1665778) derivative.[1][2] Its established mechanism of action in Plasmodium falciparum involves the disruption of heme detoxification, a pathway critical for the parasite's survival.[3][4][5] Beyond its success as an antimalarial agent, emerging preclinical research has begun to explore the therapeutic potential of this compound in other disease contexts, notably in oncology and virology. This technical guide provides a comprehensive overview of the early-stage research into these non-malarial applications, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental designs. The aim is to equip researchers, scientists, and drug development professionals with a thorough understanding of the current landscape of this compound repurposing and to facilitate further investigation into its potential as a treatment for a broader range of diseases.

Introduction to this compound

Initially synthesized in the 1960s, this compound was extensively used in China as a monotherapy for malaria before the rise of drug-resistant parasite strains.[1][4] Its resurgence as a partner drug in artemisinin-based combination therapies (ACTs) is a testament to its efficacy and favorable pharmacokinetic profile, which includes a notably long elimination half-life.[1][6] Structurally similar to chloroquine (B1663885), this compound's primary antimalarial action is attributed to its accumulation in the parasite's digestive vacuole, where it inhibits the polymerization of heme into hemozoin, leading to a buildup of toxic heme and subsequent parasite death.[4][5] Recent investigations have suggested that its therapeutic activities may extend beyond this mechanism, prompting exploration into its non-malarial applications. Preliminary studies indicate potential antitumor and antiviral properties, opening new avenues for drug repurposing.[6][7]

Non-Malarial Applications: Oncology

While research into the anticancer properties of this compound is still in its nascent stages, preliminary studies suggest a potential for this compound in oncology. The exact mechanism of action in cancer cells is not yet fully elucidated and is an active area of investigation.

Quantitative Data: In Vitro Cytotoxicity

To date, specific IC50 values for this compound against various cancer cell lines are not widely published in the readily available scientific literature. The primary focus of quantitative in vitro studies has been on its antimalarial activity.

| Parasite Strain/Isolate | Mean IC50 (nM) | IC50 Range (nM) | Reference |

| P. falciparum (280 isolates) | 81.3 | 9.8 - 217.3 | [8][9] |

| P. falciparum (Kenyan isolates) | 32 (median) | 17 - 46 (IQR) | [10] |

| Chloroquine-sensitive P. falciparum | 38.9 (geometric mean) | 7.76 - 78.3 | [11] |

| Chloroquine-resistant P. falciparum | 38.9 (geometric mean) | 7.76 - 78.3 | [11] |

This table summarizes the in vitro antimalarial activity of this compound against Plasmodium falciparum. Further research is needed to establish a similar quantitative profile against a panel of human cancer cell lines.

Experimental Protocols: Cytotoxicity Assays

Standard methodologies are employed to assess the cytotoxic effects of compounds like this compound on cancer cells. A commonly used protocol is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 104 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12]

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only. The cells are then incubated for a specified period, typically 72 hours.[12]

-

MTT Incubation: After the treatment period, MTT solution (0.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[12]

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and the insoluble formazan product is dissolved in a solubilization solution, such as a 1:1 mixture of DMSO and isopropanol.[12]

-

Absorbance Measurement: The optical density is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[12]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Putative Signaling Pathways in Cancer

While the precise signaling pathways modulated by this compound in cancer cells are yet to be fully characterized, its structural similarity to other quinoline-based compounds suggests potential interference with pathways involved in cell proliferation, survival, and apoptosis.

Non-Malarial Applications: Virology

The antiviral potential of this compound has been investigated, particularly in the context of emerging viral diseases. Its broad-spectrum antiviral activity is an area of growing interest.

Quantitative Data: Antiviral Efficacy

An open-label, non-randomized controlled trial investigating the use of artemisinin-piperaquine (AP) for the treatment of COVID-19 provided the following data on viral clearance.

| Outcome | Artemisinin-Piperaquine (AP) Group | Control Group |

| Mean Time to Undetectable Viral RNA | 10.6 ± 1.1 days | 19.3 ± 2.1 days |

| % Undetectable Viral RNA at Day 7 | 26.1% | 5.6% |

| % Undetectable Viral RNA at Day 14 | 78.3% | 44.4% |

| % Undetectable Viral RNA at Day 21 | 100% | 55.6% |

| % Undetectable Viral RNA at Day 28 | 100% | 72.2% |

Data from a clinical trial on the efficacy of artemisinin-piperaquine in COVID-19 patients.[7]

Experimental Protocols: Antiviral Assays

The assessment of antiviral activity typically involves in vitro assays to determine the ability of a compound to inhibit viral replication.

Plaque Reduction Assay Protocol

-

Cell Monolayer Preparation: A confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) is prepared in 6-well or 12-well plates.

-

Viral Infection: The cell culture medium is removed, and the cells are infected with a known titer of the virus for a specific adsorption period (e.g., 1 hour).

-

Compound Treatment: After adsorption, the viral inoculum is removed, and the cell monolayer is washed. An overlay medium (e.g., containing 1% methylcellulose) with varying concentrations of this compound is added. The overlay medium restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).

-